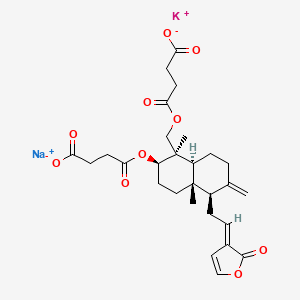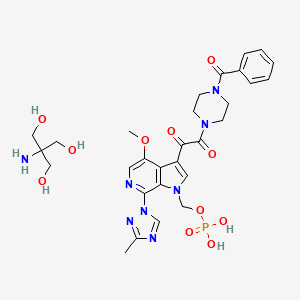
4-Bromo-3-iodobenzaldehyde
Descripción general
Descripción
4-Bromo-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-3-iodobenzaldehyde can be synthesized through a multi-step process starting from benzaldehyde. One common method involves the bromination and iodination of benzaldehyde. The process typically includes:
Bromination: Benzaldehyde is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 4-bromobenzaldehyde.
Iodination: The 4-bromobenzaldehyde is then iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 3rd position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution: Various substituted benzaldehydes.
Oxidation: 4-Bromo-3-iodobenzoic acid.
Reduction: 4-Bromo-3-iodobenzyl alcohol.
Coupling: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-3-iodobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-iodobenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in electrophilic substitution and cross-coupling reactions. These reactions are facilitated by the electron-withdrawing effects of the halogens, which activate the benzene ring towards nucleophilic attack.
Comparación Con Compuestos Similares
4-Bromobenzaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
3-Iodobenzaldehyde: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
4-Chloro-3-iodobenzaldehyde: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and the conditions required for its reactions.
Uniqueness: 4-Bromo-3-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and selectivity in various chemical reactions. This dual halogenation allows for more versatile synthetic applications compared to its mono-halogenated counterparts.
Propiedades
IUPAC Name |
4-bromo-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZPMPNMBBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717806 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873387-81-6 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)









